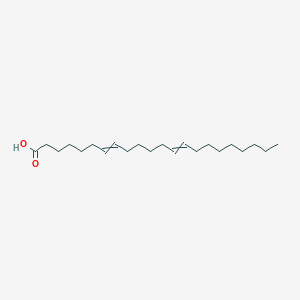
Docosa-7,13-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosa-7,13-dienoic acid is a polyunsaturated fatty acid with the molecular formula C22H40O2. It is characterized by the presence of two double bonds located at the 7th and 13th carbon positions. This compound is part of the omega-6 fatty acid family and is known for its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosa-7,13-dienoic acid can be synthesized through the elongation and desaturation of shorter-chain fatty acids. One common method involves the desaturation of oleic acid to produce octadeca-6,9-dienoic acid, which is then further elongated and desaturated to yield this compound. The reaction conditions typically include the presence of desaturase and elongase enzymes, along with cofactors such as adenosine triphosphate, reduced nicotinamide adenine dinucleotide phosphate, and magnesium chloride .
Industrial Production Methods: Industrial production of this compound often involves the use of genetically modified microorganisms or plants that have been engineered to express the necessary desaturase and elongase enzymes. These organisms are cultivated in bioreactors under controlled conditions to optimize the yield of the desired fatty acid .
Chemical Reactions Analysis
Types of Reactions: Docosa-7,13-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to yield saturated fatty acids.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxygen or reactive oxygen species under mild conditions.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents.
Major Products Formed:
Oxidation: Hydroperoxides and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Esters and amides
Scientific Research Applications
Docosa-7,13-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex lipids and as a standard in analytical techniques.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable lubricants and surfactants
Mechanism of Action
The biological effects of docosa-7,13-dienoic acid are mediated through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can also act as a ligand for specific receptors, such as free fatty acid receptor 4, modulating various cellular processes including inflammation and metabolism .
Comparison with Similar Compounds
Docosahexaenoic acid: An omega-3 fatty acid with six double bonds.
Arachidonic acid: An omega-6 fatty acid with four double bonds.
Linoleic acid: An omega-6 fatty acid with two double bonds.
Uniqueness: Docosa-7,13-dienoic acid is unique due to its specific double bond positions, which confer distinct biological activities and chemical reactivity compared to other polyunsaturated fatty acids .
Properties
CAS No. |
73536-71-7 |
|---|---|
Molecular Formula |
C22H40O2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
docosa-7,13-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10,15-16H,2-8,11-14,17-21H2,1H3,(H,23,24) |
InChI Key |
HHSQSZLEUFWPRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCC=CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















